(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride

Description

Chemical Identity and Registry Information

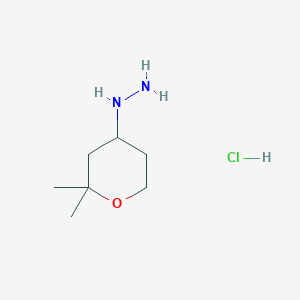

The compound (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is systematically catalogued in major chemical databases with specific identifying parameters that establish its unique chemical identity. The Chemical Abstracts Service registry number for this compound is 1803582-12-8, which serves as the primary identifier in chemical literature and commercial databases. The compound possesses a molecular formula of C7H17ClN2O, reflecting the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 180.68 daltons, providing essential information for analytical and preparative applications.

The International Union of Pure and Applied Chemistry systematic name for this compound is (2,2-dimethyloxan-4-yl)hydrazine; hydrochloride, which accurately describes the structural arrangement and salt form. Alternative chemical identifiers include the MDL number MFCD27500751, which facilitates database searches and chemical inventory management. The compound is also registered in PubChem with the CID 75481342, providing access to extensive chemical property databases and structural information.

The Simplified Molecular Input Line Entry System representation is documented as CC1(CC(CCO1)NN)C.Cl, which provides a standardized method for representing the molecular structure in computer-readable format. The International Chemical Identifier string is InChI=1S/C7H16N2O.ClH/c1-7(2)5-6(9-8)3-4-10-7;/h6,9H,3-5,8H2,1-2H3;1H, offering another standardized approach for chemical structure representation. The corresponding International Chemical Identifier Key is HMPWFODLLWAQIN-UHFFFAOYSA-N, which serves as a unique molecular fingerprint for database applications.

Properties

IUPAC Name |

(2,2-dimethyloxan-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(2)5-6(9-8)3-4-10-7;/h6,9H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPWFODLLWAQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride typically involves the reaction of 2,2-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:

Preparation of 2,2-Dimethyloxan-4-yl Hydrazine: This intermediate is synthesized by reacting 2,2-dimethyloxan-4-one with hydrazine hydrate.

Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of high-purity reagents and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed.

Major Products:

Oxidation: Formation of oxides and nitrogen-containing by-products.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Chemistry

(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride serves as a reagent in organic synthesis:

- Building Block for Complex Molecules: It is utilized to synthesize more complex organic compounds through various reactions such as oxidation, reduction, and nucleophilic substitution .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydrazine to oxides | Hydrogen peroxide, KMnO₄ |

| Reduction | Forms hydrazine derivatives | NaBH₄, LiAlH₄ |

| Substitution | Nucleophilic substitutions | Alkyl halides, acyl chlorides |

Biology

The compound is being investigated for its potential biological activities:

- Biomolecule Interactions: Research indicates that it may interact with various biomolecules, influencing biological pathways and processes .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Applications: Its derivatives are being studied for potential therapeutic effects in drug development, particularly in targeting specific diseases or conditions .

Case Study Example:

A recent study examined the use of hydrazine derivatives in developing anti-cancer agents. The unique structure of this compound allows it to be modified into various analogs that may exhibit enhanced efficacy against certain cancer cell lines .

Industry

In industrial applications:

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group is known to form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug development .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Hydrochloride Derivatives

Structural and Physicochemical Properties

Below is a comparative analysis of structurally related hydrazine hydrochloride compounds:

Key Observations:

- Solubility : The oxane ring in (2,2-Dimethyloxan-4-yl)hydrazine HCl confers better solubility in polar solvents compared to aromatic derivatives like (2,4-Dimethylphenyl)hydrazine HCl .

- Reactivity : Aromatic derivatives (e.g., 4-Methoxyphenylhydrazine HCl) exhibit higher electrophilic reactivity due to resonance effects, whereas aliphatic derivatives (e.g., cyclopropylmethyl) may undergo strain-driven reactions .

- Stability : Dihydrochloride salts (e.g., (2-Phenylethyl)hydrazine diHCl) are more stable under acidic conditions, making them preferable for long-term storage .

Reaction Conditions:

- Catalysts : Glacial acetic acid or HCl are common catalysts .

- Solvents: Absolute ethanol or methanol are preferred for their ability to dissolve both polar and non-polar reactants .

Performance Notes:

- Solar Cell Efficiency : Hydrazine hydrochlorides like PHC and THC restore aged perovskite precursor solutions, achieving device efficiencies up to 23% .

- Antifungal Activity: Chromanone-phenylhydrazones derived from hydrazine hydrochlorides show MIC values as low as 2 µg/mL against Candida albicans .

Biological Activity

(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is a hydrazine derivative with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.67 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action.

The biological activity of hydrazine derivatives, including this compound, is primarily attributed to their ability to interact with specific biological targets. Hydrazines can act as enzyme inhibitors or receptor modulators, influencing various cellular signaling pathways. The presence of the hydrazine group allows for nucleophilic interactions, which are crucial for their biological effects .

1. Antimicrobial Activity

Hydrazones and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

| Study | Microorganisms Tested | Results |

|---|---|---|

| Gram-positive and Gram-negative bacteria | Showed significant inhibition against certain strains | |

| Fungal strains | Limited activity observed against drug-resistant fungi |

3. Anti-inflammatory Activity

Hydrazines have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The exact pathways involved remain to be fully elucidated but may include modulation of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazines in various medical applications:

- Case Study 1 : A study evaluated the efficacy of a hydrazine derivative in a murine model of cancer, demonstrating significant tumor reduction compared to control groups .

- Case Study 2 : Another investigation focused on the anti-inflammatory properties of hydrazine compounds in a rat model of arthritis, showing reduced swelling and pain indicators .

Q & A

Basic Questions

Q. What synthetic methods are recommended for preparing (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride?

- Methodology : The compound is synthesized via condensation of (2,2-dimethyloxan-4-one) with hydrazine hydrochloride. Reflux the ketone with hydrazine hydrochloride in ethanol for 6–8 hours, followed by cooling and crystallization. Similar protocols are used for phenylhydrazine derivatives (e.g., 2,6-dichlorophenylhydrazine hydrochloride) .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Use anhydrous ethanol to minimize side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under nitrogen at –20°C in airtight containers. Hydrazine hydrochlorides decompose in air (e.g., phenylhydrazine hydrochloride degrades within 4 hours under oxygen) . Desiccants (e.g., silica gel) should be used to prevent moisture absorption.

Q. What analytical techniques are effective for structural confirmation?

- Methodology :

- NMR : ¹H NMR (δ 2.5–4.0 ppm for hydrazine protons; δ 1.0–1.5 ppm for dimethyl groups).

- Mass Spectrometry : ESI-MS expected molecular ion at m/z 172.08 (monoisotopic mass) .

- X-ray Crystallography : For solid-state analysis, similar hydrazine derivatives (e.g., 4-(dimethylamino)benzohydrazide) are characterized via hydrogen-bonding networks .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic additions?

- Methodology : Compare reaction kinetics with non-methylated analogs (e.g., phenylhydrazine hydrochloride). Conduct time-resolved NMR or UV-Vis spectroscopy to track imine formation rates. The dimethyl group reduces ring flexibility, slowing reaction kinetics .

- Experimental Design : Use pseudo-first-order conditions with excess carbonyl compounds (e.g., benzaldehyde) in ethanol at 25°C.

Q. Can this compound act as a precursor for bioactive heterocycles (e.g., pyrazolines)?

- Methodology : React with α,β-unsaturated ketones (e.g., benzylideneacetone) under reflux to form pyrazoline derivatives. Characterize products via ¹H NMR and HPLC. Similar methods yield 1-(2,6-dichlorophenyl)pyrazole derivatives .

- Data Interpretation : Monitor cyclization efficiency using LC-MS. Substituent effects (e.g., electron-withdrawing groups) may alter reaction yields.

Q. What is the compound’s redox behavior in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.